molecular formula C4H5Cl3O2S B1419385 (2,2-Dichlorocyclopropyl)methanesulfonyl chloride CAS No. 1146290-10-9

(2,2-Dichlorocyclopropyl)methanesulfonyl chloride

Cat. No. B1419385
M. Wt: 223.5 g/mol
InChI Key: RIXYDQHHAVBYAC-UHFFFAOYSA-N
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Description

“(2,2-Dichlorocyclopropyl)methanesulfonyl chloride” is a chemical compound with the molecular formula C4H5Cl3O2S . It has a molecular weight of 223.51 .


Molecular Structure Analysis

The InChI code for “(2,2-Dichlorocyclopropyl)methanesulfonyl chloride” is 1S/C4H5Cl3O2S/c5-4(6)1-3(4)2-10(7,8)9/h3H,1-2H2 . This indicates the presence of a cyclopropyl group with two chlorine atoms attached, as well as a methanesulfonyl chloride group .


Physical And Chemical Properties Analysis

“(2,2-Dichlorocyclopropyl)methanesulfonyl chloride” is a liquid at room temperature .

Scientific Research Applications

Electrochemical Properties in Ionic Liquids

  • Electrochemical Behavior in Methanesulfonyl Chloride-Aluminum Chloride Ionic Liquid : Methanesulfonyl chloride forms a room-temperature ionic liquid with AlCl3. This study by Su, L., Winnick, J., & Kohl, P. (2001) investigates the electrochemical properties of vanadium pentoxide (V2O5) films in this electrolyte, focusing on the reversible intercalation of sodium into the V2O5 film. This research highlights the potential of methanesulfonyl chloride in electrochemical applications (Su, Winnick, & Kohl, 2001).

Synthesis and Labeling Studies

  • Synthesis of Radioactive 2,4-Dichlorophenyl Methanesulfonate : Burton, W. B., & Stoutamire, D. (1973) synthesized radioactive 2,4-dichlorophenyl methanesulfonate labeled with 14C and 35S. This compound was crucial for studying the metabolic fate of certain nematicides, demonstrating the use of methanesulfonyl chloride in synthesizing labeled compounds for research purposes (Burton & Stoutamire, 1973).

Chemical Transformations

  • Selective Chlorination of Pentitols : Research by Benazza, M., Beaupère, D., Uzan, R., & Demailly, G. (1991) demonstrates the transformation of d-arabinitol into its 1,5-dichloro derivative using methanesulfonyl chloride in N,N-dimethylformamide. This study underlines the reactivity of methanesulfonyl chloride in producing chlorinated organic compounds (Benazza, Beaupère, Uzan, & Demailly, 1991).

  • Preparation of Methanesulfonyl Chloride-d3 : Hanai, K., & Okuda, T. (1977) described a method for preparing methanesulfonyl chloride-d3, highlighting its use in the preparation of specific isotopically labeled compounds. This research illustrates the versatility of methanesulfonyl chloride in synthetic chemistry applications (Hanai & Okuda, 1977).

Reaction Mechanisms and Kinetics

  • One-Electron Reduction of Methanesulfonyl Chloride : Tamba, M., Dajka, K., Ferreri, C., Asmus, K., & Chatgilialoglu, C. (2007) explored the one-electron reduction of methanesulfonyl chloride, providing insights into the reaction mechanisms and kinetics of sulfonyl chlorides. This study is significant for understanding the chemical behavior of methanesulfonyl chloride in various reactions (Tamba et al., 2007).

Safety And Hazards

“(2,2-Dichlorocyclopropyl)methanesulfonyl chloride” is classified as dangerous, with hazard statements including H302 (harmful if swallowed), H314 (causes severe skin burns and eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . It is also harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

(2,2-dichlorocyclopropyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5Cl3O2S/c5-4(6)1-3(4)2-10(7,8)9/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIXYDQHHAVBYAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(Cl)Cl)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5Cl3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501237142
Record name 2,2-Dichlorocyclopropanemethanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501237142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,2-Dichlorocyclopropyl)methanesulfonyl chloride

CAS RN

1146290-10-9
Record name 2,2-Dichlorocyclopropanemethanesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1146290-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dichlorocyclopropanemethanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501237142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,2-dichlorocyclopropyl)methanesulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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